molecular formula C17H24N2O2 B8107806 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No.: B8107806
M. Wt: 288.4 g/mol
InChI Key: PWYMVGGTARXHHO-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a diazaspiro[4.5]decan-2-one core substituted with a phenyl group at position 4 and a 2-methoxyethyl group at position 1. The spirocyclic architecture imparts conformational rigidity, which is advantageous for binding to biological targets with high specificity . The methoxyethyl moiety may enhance solubility and modulate pharmacokinetic properties compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

1-(2-methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-12-11-19-16(20)13-15(14-5-3-2-4-6-14)17(19)7-9-18-10-8-17/h2-6,15,18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYMVGGTARXHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CC(C12CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a suitable diazaspiro compound with 2-methoxyethylamine under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one exerts its effects is primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting this enzyme, the compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

The diazaspiro[4.5]decan-2-one scaffold is versatile, with modifications at positions 1, 4, 7, and 8 significantly altering biological activity:

Compound Name Substituents Core Modification Key Application Reference
Target Compound 1-(2-Methoxyethyl), 4-phenyl 1,8-diazaspiro[4.5]decan-2-one Under investigation (potential kinase modulator)
Fenspiride 8-(2-Phenylethyl) 1-oxa-3,8-diazaspiro[4.5]decan-2-one Respiratory anti-inflammatory agent
Rolapitant Hydrochloride 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl], 8-phenyl 1,7-diazaspiro[4.5]decan-2-one Antiemetic (prevents nausea/vomiting)
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl 1-Methyl 1,8-diazaspiro[4.5]decan-2-one Building block for kinase inhibitors
BP 3033 (Biopharmacule) 1-(3-Fluorophenyl), 7-methyl 1,8-diazaspiro[4.5]decan-2-one Research intermediate

Key Observations :

  • Oxygen vs.
  • Substituent Effects : The 2-methoxyethyl group in the target compound may confer better aqueous solubility compared to the 2-phenylethyl group in Fenspiride, which is more lipophilic .
2.2.1. Kinase Inhibition
  • ALK/EGFR Inhibitors: The compound in (1-methyl-substituted analog) exhibits potent inhibition of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), critical targets in non-small cell lung cancer (NSCLC). The methyl group at position 1 likely reduces steric hindrance, enhancing binding to kinase domains .
Pharmacokinetic Considerations
  • Solubility : The methoxyethyl group in the target compound likely enhances water solubility compared to methyl or trifluoromethyl substituents in Rolapitant .
  • Metabolic Stability : Fluorinated analogs (e.g., BP 3033 in ) may exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .

Biological Activity

1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H24N2O2C_{17}H_{24}N_{2}O_{2} and a molecular weight of approximately 288.39 g/mol. Its structure features a spirocyclic framework that contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds within the diazaspiro series exhibit various pharmacological activities, including:

  • GlyT1 Inhibition : Compounds similar to 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one have been identified as selective inhibitors of GlyT1, which is implicated in neurotransmitter transport and regulation .
  • Opioid Receptor Selectivity : This compound shows selectivity against mu-opioid receptors, suggesting potential applications in pain management without the typical side effects associated with opioid use .

The biological activity of 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one can be attributed to its interaction with specific receptors and transporters:

  • Inhibition of GlyT1 : By inhibiting GlyT1, the compound may enhance glycine levels in the synaptic cleft, promoting inhibitory neurotransmission.
  • Receptor Modulation : The selectivity for mu-opioid receptors indicates that this compound may modulate pain pathways without significant side effects related to traditional opioids.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of similar compounds:

  • A study demonstrated that derivatives of diazaspiro compounds showed improved metabolic stability and favorable pharmacokinetic profiles in rodent models compared to earlier compounds in the series .
CompoundActivitySelectivityMetabolic Stability
1GlyT1 InhibitionHighImproved
2Mu-opioid Receptor AgonismModerateModerate
3NOP Receptor AntagonismLowHigh

Pharmacological Evaluation

The pharmacological evaluation of 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one includes:

  • In vitro assays : These assays assess receptor binding affinity and functional activity.
  • In vivo studies : Animal models are used to evaluate analgesic effects and potential side effects.

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